

# Application Note: Analysis of Apoptosis Induction by CDK7-IN-2 Hydrochloride Hydrate

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## Compound of Interest

Compound Name: CDK7-IN-2 hydrochloride hydrate

Cat. No.: B11932847

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## Introduction

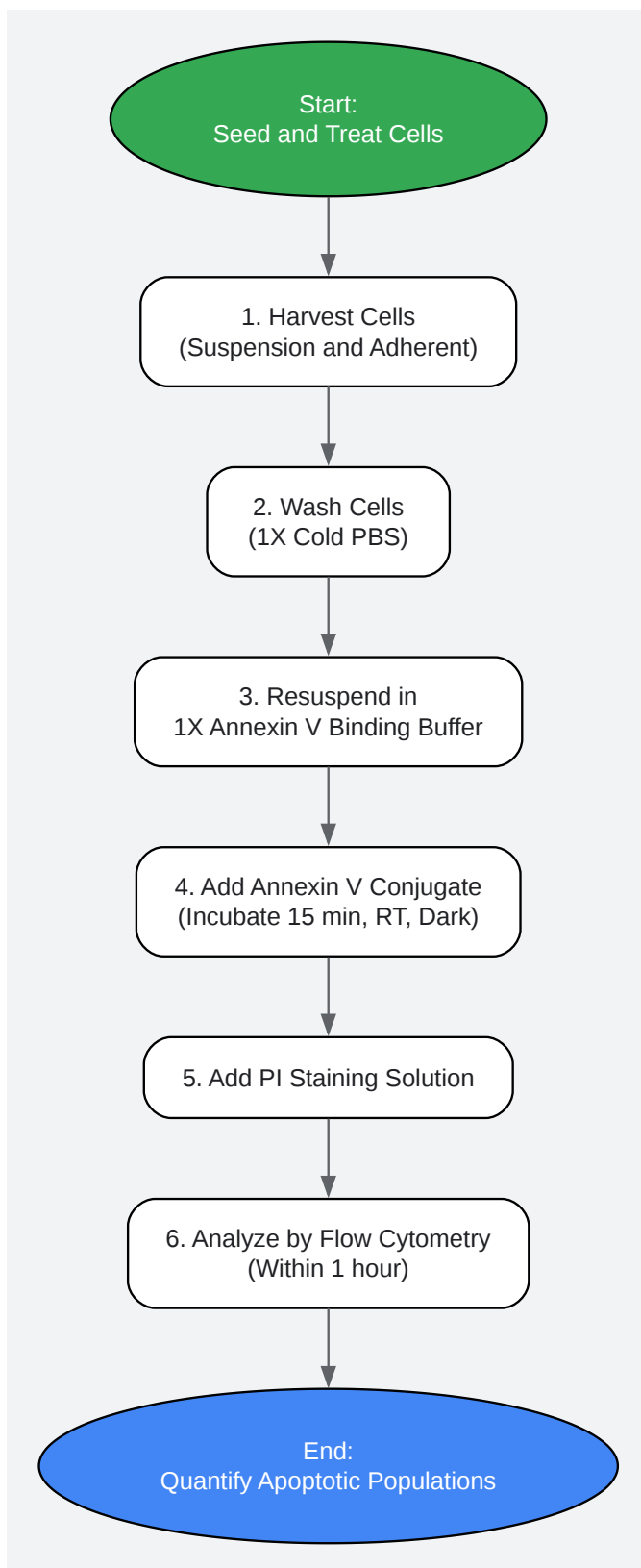
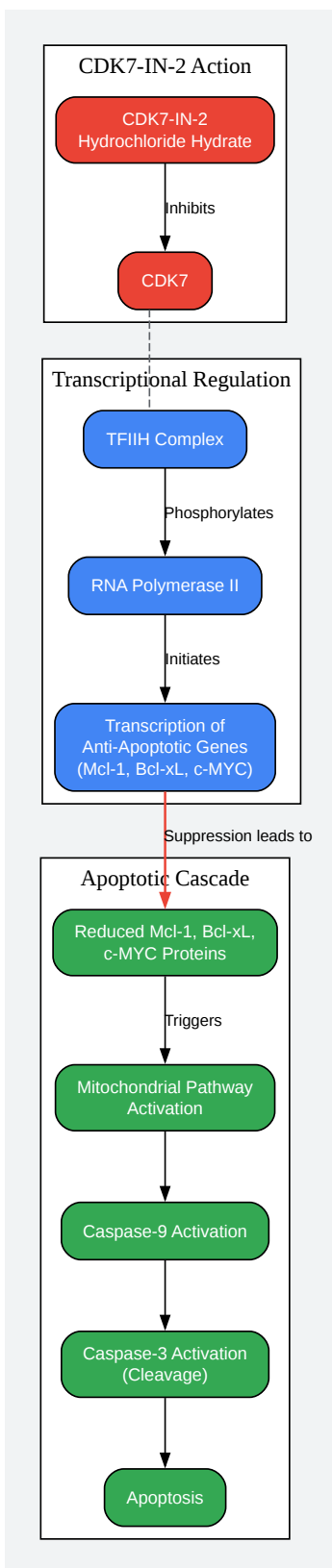
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.<sup>[1][2]</sup> It functions as a CDK-activating kinase (CAK), phosphorylating other CDKs like CDK1, CDK2, CDK4, and CDK6 to control cell cycle progression.<sup>[3]</sup> Additionally, as a component of the general transcription factor TFIIF, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including key oncogenes and anti-apoptotic proteins.<sup>[1][4]</sup> Due to its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.<sup>[2][3]</sup>

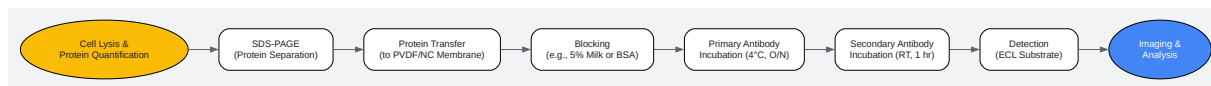
**CDK7-IN-2 hydrochloride hydrate** is a potent and selective inhibitor of CDK7.<sup>[5][6]</sup> By inhibiting CDK7, this compound simultaneously disrupts cell cycle progression and transcriptional machinery, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis, in cancer cells.<sup>[1][2]</sup> These application notes provide detailed protocols for analyzing the apoptotic effects of **CDK7-IN-2 hydrochloride hydrate** in a research setting.

## Mechanism of Apoptosis Induction by CDK7 Inhibition

Inhibition of CDK7 by CDK7-IN-2 triggers apoptosis primarily through the transcriptional downregulation of short-lived anti-apoptotic proteins and key oncogenes.<sup>[7]</sup> The compound suppresses the expression of pro-survival proteins such as Mcl-1 and Bcl-xL, and the master oncogene c-MYC.<sup>[7][8]</sup> This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in the

activation of executioner caspases like Caspase-3 and subsequent cell death.<sup>[8]</sup> In some contexts, CDK7 inhibition can also activate the p53 tumor suppressor pathway, further promoting apoptosis.<sup>[9]</sup><sup>[10]</sup>





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